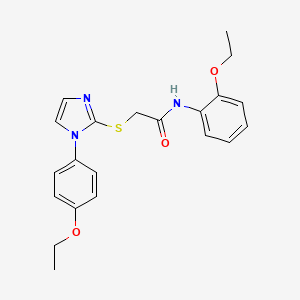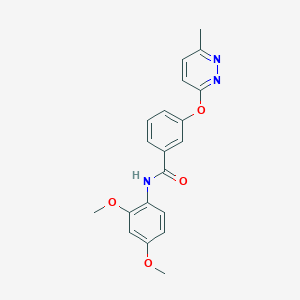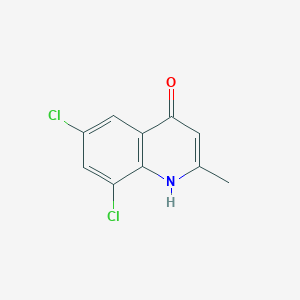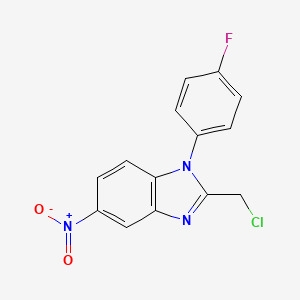![molecular formula C18H15N5O4 B2677524 N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-04-9](/img/structure/B2677524.png)
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, commonly known as DTQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
DTQ has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DTQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. DTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of DTQ is not fully understood. However, it is believed that DTQ works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. DTQ has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
DTQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and activate certain signaling pathways that are involved in cell death. DTQ has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DTQ in lab experiments is its wide range of biological activities. DTQ has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which make it a useful tool for studying these processes. However, one of the limitations of using DTQ in lab experiments is its potential toxicity. DTQ has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on DTQ. One area of research is in the development of new cancer treatments. DTQ has shown promise as a potential anti-cancer agent, and further research is needed to determine its effectiveness in treating different types of cancer. Another area of research is in the development of new treatments for neurodegenerative disorders. DTQ has been shown to have potential in treating Alzheimer's disease and Parkinson's disease, and further research is needed to determine its effectiveness in treating these disorders. Additionally, more research is needed to determine the safety and toxicity of DTQ, as well as its potential for use in human clinical trials.
Conclusion:
In conclusion, DTQ is a chemical compound that has been extensively studied for its potential use in scientific research. DTQ has a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. DTQ has shown promise as a potential treatment for cancer and neurodegenerative disorders, but further research is needed to determine its effectiveness and safety. DTQ is a useful tool for studying biological processes, but its potential toxicity must be carefully considered in lab experiments.
Métodos De Síntesis
DTQ can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form 2,5-dimethoxyphenyl-2-bromoacetate. This compound is then reacted with 3-aminobenzoic acid to form DTQ. The synthesis of DTQ is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-26-10-7-8-14(27-2)12(9-10)19-18(25)15-16-20-17(24)11-5-3-4-6-13(11)23(16)22-21-15/h3-9,22H,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFLCUIMSJWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2677442.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2677444.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)

![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)



![5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2677458.png)
![{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2677459.png)
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)